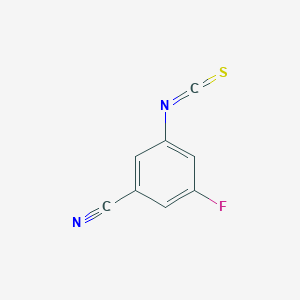

3-Fluoro-5-cyanophenyl Isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-cyanophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-cyanophenylamine with thiophosgene. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Another method involves the use of phenyl chlorothionoformate with 3-fluoro-5-cyanophenylamine. This reaction is also conducted under an inert atmosphere and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more environmentally friendly reagents, such as carbon disulfide and di-tert-butyl dicarbonate, can also be explored to minimize the production of hazardous by-products .

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

The isothiocyanate group reacts with primary and secondary amines to form substituted thioureas. This reaction typically occurs in aprotic solvents (e.g., dichloromethane or toluene) at room temperature or under mild heating . The electron-withdrawing fluorine and cyano groups enhance the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic attack.

Example Reaction:

3-Fluoro-5-cyanophenyl isothiocyanate+R-NH2→3-Fluoro-5-cyanophenyl thiourea derivative

Key Conditions:

Table 1: Thiourea Derivatives Synthesized via Amine Reaction

| Amine Type | Product Structure | Yield (%) | Application |

|---|---|---|---|

| Primary alkyl | Ar-SC(NHR)-NH2 | 70–85 | Medicinal chemistry |

| Aromatic | Ar-SC(NHAr)-NH2 | 60–75 | Polymer modification |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienes or strained alkenes, often catalyzed by Lewis acids (e.g., BF₃·Et₂O). The electron-deficient aromatic ring facilitates inverse electron-demand Diels-Alder reactions .

Example Reaction:

3-Fluoro-5-cyanophenyl isothiocyanate+1,3-ButadieneBF3Thiopyran derivative

Mechanistic Insight:

-

The isothiocyanate acts as a dienophile.

-

Fluorine and cyano groups stabilize the transition state via inductive effects .

Hydrolysis

The compound is moisture-sensitive, undergoing hydrolysis in aqueous conditions to form 3-fluoro-5-cyanophenylamine and carbon disulfide :

Ar-N=C=S+H2O→Ar-NH2+COS+H2S

Factors Influencing Hydrolysis:

-

pH: Rapid degradation in acidic/basic media.

-

Temperature: Accelerates above 25°C.

Thiosemicarbazide Formation

Reaction with hydrazine derivatives yields thiosemicarbazides, which exhibit biological activity (e.g., anti-inflammatory, urease inhibition) :

General Procedure :

-

Reflux isoniazid in methanol.

-

Add this compound.

-

Stir at 25°C for 8–10 hours.

Table 2: Bioactive Thiosemicarbazides

| Derivative | Anti-inflammatory IC₅₀ (µg/mL) | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 26 | 25.4 ± 1.3 | 26.3 ± 1.59 |

| 5 | 18.5 ± 1.0 | 36.5 ± 0.14 |

Stability and Handling Considerations

-

Storage: Under inert atmosphere (N₂/Ar) at –20°C.

-

Decomposition Products: Includes hydrogen sulfide and carbonyl sulfide .

The reactivity of this compound is shaped by its electronic structure, enabling applications in synthetic chemistry, drug development, and materials science. Its moisture sensitivity and electrophilic nature necessitate controlled reaction conditions to optimize yields and selectivity.

Scientific Research Applications

4-Fluoro-3-cyanophenyl isothiocyanate, a compound with the molecular formula C8H3FN2S and a molecular weight of approximately 160.20 g/mol, is an isothiocyanate characterized by the presence of the isothiocyanate functional group (-N=C=S). It is used in organic and medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry.

Synthesis

4-Fluoro-3-cyanophenyl isothiocyanate can be synthesized using the reaction of an aromatic amine with thiophosgene or similar reagents. The reaction mechanism involves a nucleophilic attack by the amine on thiophosgene, which leads to an intermediate that rearranges to form the desired isothiocyanate.

Reactivity

The reactivity of 4-fluoro-3-cyanophenyl isothiocyanate stems from the electrophilic nature of the carbon atom in the isothiocyanate group, making it susceptible to nucleophilic attacks. It can interact with cellular nucleophiles such as glutathione or cysteine residues in proteins, which can lead to modifications in protein function, influencing drug design and development.

Applications in Scientific Research

4-Fluoro-3-cyanophenyl isothiocyanate has several applications in scientific research:

- Pharmaceutical Development It is used as a building block for synthesizing various bioactive compounds.

- Bioconjugation Chemistry It is employed in labeling proteins for various research applications.

Other isothiocyanates have shown therapeutic potential in castration-resistant prostate cancer (CRPC) . Isothiocyanates (ITCs), such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), are bioactive metabolites of naturally occurring glucosinolates existing in cruciferous vegetables, and dietary intake of ITCs decreases the incidence of prostate cancer .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-cyanophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . The compound may also induce oxidative stress and apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Phenyl Isothiocyanate: Lacks the fluorine and cyano substituents, making it less reactive in certain chemical reactions.

4-Fluorophenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and applications.

3-Cyanophenyl Isothiocyanate: Lacks the fluorine substituent, which can influence its chemical properties and biological activity.

Uniqueness

3-Fluoro-5-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents on the phenyl ring. These substituents enhance the compound’s reactivity and provide additional sites for chemical modification, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

3-Fluoro-5-cyanophenyl isothiocyanate (FCITC) is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₃FN₂S

- Molecular Weight : 182.18 g/mol

The presence of the fluorine atom and the cyanophenyl group contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of FCITC can be attributed to several mechanisms:

- Antimicrobial Activity : Isothiocyanates, including FCITC, have demonstrated significant antimicrobial properties. They exert their effects by disrupting microbial cell membranes and inhibiting essential cellular processes.

- Anticancer Properties : Research indicates that FCITC may induce apoptosis in cancer cells. For instance, studies have shown that derivatives of isothiocyanates can reduce the viability of various cancer cell lines, including colon cancer (SW480, SW620) and prostate cancer (PC3), with IC₅₀ values ranging from 1.5 to 10 µM .

- Anti-inflammatory Effects : FCITC has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of FCITC and its derivatives:

| Activity Type | Cell Line/Organism | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various fungi | Varies | Disruption of cell membranes |

| Anticancer | SW480 (Colon Cancer) | 1.5 - 10 | Induction of apoptosis |

| Anticancer | PC3 (Prostate Cancer) | 5.8 - 7.6 | Inhibition of cell proliferation |

| Anti-inflammatory | Macrophages | 12.3 - 36.9 | Inhibition of ROS production |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of FCITC on human colon cancer cells (SW480 and SW620). The results indicated a reduction in cell viability by up to 93% at certain concentrations, with a notable induction of apoptosis observed through flow cytometry analysis .

- Anti-inflammatory Effects : In a separate investigation, FCITC was tested for its ability to inhibit inflammatory responses in macrophage cell lines. The compound significantly reduced levels of interleukin-6, a pro-inflammatory cytokine, suggesting potential therapeutic applications in inflammatory diseases .

- Antifungal Properties : A review on the effects of isothiocyanates highlighted FCITC's potential in controlling fungal pathogens affecting crops, showcasing its application in agricultural settings as a biofungicide .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-fluoro-5-cyanophenyl isothiocyanate?

A common approach involves substituting amines with phenyl isothiocyanate derivatives under mild, inert conditions (e.g., nitrogen atmosphere) using aprotic solvents like dimethylbenzene. This method minimizes side reactions and ensures high yields of isothiocyanates. Reaction progress can be monitored via thin-layer chromatography (TLC) to confirm intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of gas chromatography (GC) for purity assessment (>98% purity thresholds) and spectroscopic techniques (NMR, IR) for structural validation. For example, nuclear magnetic resonance (NMR) can confirm the presence of fluorine and cyanide groups, while infrared (IR) spectroscopy identifies the isothiocyanate (-NCS) functional group (~2050 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to OSHA Hazard Communication Standard (HCS) guidelines:

- Use fume hoods to avoid inhalation exposure (TLV: 0.1 mg/m³).

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store at 0–6°C in airtight containers to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How does this compound behave under varying solvent and temperature conditions?

Stability studies in polar (e.g., DMSO) and non-polar solvents (e.g., corn oil) are essential. For instance, allyl isothiocyanate analogs show 99.5% stability in corn oil after 7 days at room temperature, as confirmed by gas-liquid chromatography. Similar protocols can be adapted to assess solvent compatibility and degradation kinetics .

Q. What advanced analytical techniques quantify trace impurities or degradation products in this compound?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) offers sensitivity for detecting sub-1% impurities. Fluorescein isothiocyanate (FITC)-based derivatization methods enhance detection limits in LC/MS/MS workflows, enabling precise measurement of thiourea adducts or hydrolyzed byproducts .

Q. How can this compound be utilized in protein conjugation or biomolecular labeling?

The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues) to form stable thiourea bonds. Optimize pH (8.5–9.5) and molar ratios (1:10 reagent-to-protein) to maximize labeling efficiency. Benzoylated glucopyranosyl isothiocyanate analogs demonstrate enhanced stability in such reactions, suggesting hydrophobic modifications may improve reagent performance .

Properties

Molecular Formula |

C8H3FN2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-fluoro-5-isothiocyanatobenzonitrile |

InChI |

InChI=1S/C8H3FN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |

InChI Key |

ZKSOODMWXTXMCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N=C=S)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.